REACTION_CXSMILES
|
C([O:8][C:9]1[C:10](=[O:30])[C:11]2[C:16]([C:17](=[O:27])[C:18]=1[O:19]CC1C=CC=CC=1)=[C:15]([C:28]#[N:29])[CH:14]=[CH:13][CH:12]=2)C1C=CC=CC=1.B(Cl)(Cl)Cl>>[OH:8][C:9]1[C:10](=[O:30])[C:11]2[C:16]([C:17](=[O:27])[C:18]=1[OH:19])=[C:15]([C:28]#[N:29])[CH:14]=[CH:13][CH:12]=2
|
Name
|
2,3-dibenzyloxy-5-cyano-1,4-naphthoquinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(C2=CC=CC(=C2C(C1OCC1=CC=CC=C1)=O)C#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(C2=CC=CC(=C2C(C1O)=O)C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |